Pelargonidin-3-glucoside - 18466-51-8

Pelargonidin-3-glucoside

Catalog Number: EVT-333284
CAS Number: 18466-51-8
Molecular Formula: C21H21ClO10
Molecular Weight: 468.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Pelargonidin-3-glucoside, also known as pelargonidin-3-O-glucoside or pelargonidin-3-glucoside chloride, is a naturally occurring anthocyanin pigment belonging to the flavonoid class of compounds. [, , , ] Anthocyanins are water-soluble pigments responsible for the red, purple, and blue colors in many fruits, vegetables, and flowers. [, ] Pelargonidin-3-glucoside, specifically, contributes to the characteristic red color of strawberries, raspberries, and other red-fleshed fruits. [, , , , , ]

In scientific research, pelargonidin-3-glucoside is widely studied for its potential health benefits, including antioxidant, anti-inflammatory, and anticancer activities. [, , , , , , ] It is also used as a natural food colorant and in analytical chemistry for studying anthocyanin behavior. [, , , ]

Synthesis Analysis
  • Hydrolysis: Under acidic conditions, pelargonidin-3-glucoside can undergo hydrolysis, breaking the glycosidic bond and releasing pelargonidin aglycone and glucose. [, ]
  • Oxidation: Pelargonidin-3-glucoside is susceptible to oxidation, particularly in the presence of light, heat, and oxygen. [, ] This oxidation can lead to degradation and color loss.
  • Complexation with metals: Pelargonidin-3-glucoside can form complexes with metal ions, particularly those with a high affinity for phenolic hydroxyl groups. [] This complexation can impact its color and stability.
Molecular Structure Analysis

Pelargonidin-3-glucoside is a glycosylated anthocyanidin. Its molecular structure consists of a pelargonidin aglycone (the non-sugar part) linked to a glucose molecule at the 3-position via a glycosidic bond. [] The pelargonidin aglycone has a basic flavylium cation structure with a single hydroxyl group in the B-ring. []

Mechanism of Action
  • Antioxidant activity: Pelargonidin-3-glucoside can scavenge free radicals, thereby protecting cells from oxidative damage. [, , , , , , ] This activity is related to its ability to donate electrons and stabilize free radicals.
  • Anti-inflammatory activity: Pelargonidin-3-glucoside may inhibit the production of pro-inflammatory mediators, such as cytokines and chemokines. [] This activity is potentially linked to its ability to modulate signaling pathways involved in inflammation.
  • Modulation of enzyme activity: Pelargonidin-3-glucoside can interact with specific enzymes, affecting their activity. [, , ] For instance, it has been shown to inhibit the activity of xanthine oxidase and α-glucosidase. [, ]
  • Interactions with cellular receptors: Pelargonidin-3-glucoside may bind to specific receptors on cell surfaces, triggering downstream signaling pathways and influencing cellular processes. [, ]
Physical and Chemical Properties Analysis
  • Appearance: Pelargonidin-3-glucoside is a red crystalline powder. []
  • Solubility: It is highly soluble in water, methanol, and ethanol, giving solutions with a characteristic red color. [, ]
  • Stability: Pelargonidin-3-glucoside is sensitive to pH, temperature, and light. [, , ] Its stability is highest under acidic conditions (pH 3-4) and decreases with increasing pH.
  • Molar absorptivity: This parameter describes the ability of a molecule to absorb light at a specific wavelength. Molar absorptivity of pelargonidin-3-glucoside is influenced by its structure, pH, and solvent. []
Applications
  • Nutritional studies: Researchers investigate the content of pelargonidin-3-glucoside in various fruits and vegetables, exploring its potential contribution to dietary intake of antioxidants. [, , , , , , , , , , , , , ]
  • Food science: Pelargonidin-3-glucoside is explored as a natural food colorant, enhancing the color and attractiveness of food products. [, ] Its stability in various food matrices and processing conditions is also studied.
  • Agricultural research: Scientists study the biosynthesis and regulation of pelargonidin-3-glucoside in plants, aiming to develop strategies for enhancing its content in fruits and vegetables. [, , , ]
  • Analytical chemistry: Pelargonidin-3-glucoside is used as a model compound to study the behavior of anthocyanins during extraction, separation, and analysis. [, ]
Future Directions
  • Elucidating its detailed mechanisms of action: Further studies are needed to fully understand the complex interplay between pelargonidin-3-glucoside and cellular targets, unraveling the molecular pathways underlying its biological effects. [, ]
  • Improving its bioavailability and stability: Exploring strategies to enhance the absorption and stability of pelargonidin-3-glucoside in the body and in food products is crucial for maximizing its potential benefits. [, , , ]
  • Developing novel applications: Utilizing pelargonidin-3-glucoside in innovative applications, such as functional foods, nutraceuticals, and cosmetics, holds considerable promise for future research. [, , ]

Cyanidin-3-glucoside

  • Relevance: Structurally similar to Pelargonidin-3-glucoside, Cyanidin-3-glucoside differs by the presence of an additional hydroxyl group on the B-ring of the anthocyanidin structure. Both compounds are frequently found together in fruits like strawberries and contribute to their color and antioxidant activity. [, , , , , , , , , , , , , , , , , , , , , , , , ]

Pelargonidin-3-rutinoside

  • Relevance: This compound shares the same anthocyanidin core (pelargonidin) as Pelargonidin-3-glucoside but differs in the sugar moiety attached at the 3-position. While Pelargonidin-3-glucoside has a glucose unit, Pelargonidin-3-rutinoside has a rutinose unit (glucose and rhamnose disaccharide). This difference influences their stability and color characteristics. [, , , , , , , , , ]

Peonidin-3-glucoside

  • Relevance: Structurally similar to Pelargonidin-3-glucoside, Peonidin-3-glucoside contains an additional methoxy group on the B-ring of the anthocyanidin core. Both compounds are commonly found in pigmented corn and contribute to their color and antioxidant properties. [, , ]

Delphinidin-3-rutinoside

  • Relevance: While sharing the same sugar moiety (rutinose) as Pelargonidin-3-glucoside, Delphinidin-3-rutinoside possesses a delphinidin core, which contains three hydroxyl groups on the B-ring compared to one in pelargonidin. This difference in hydroxylation pattern significantly influences their color and antioxidant properties. [, ]

4'-O-methyl-delphinidin-3-rutinoside

  • Relevance: This compound is a methylated metabolite of Delphinidin-3-rutinoside, indicating metabolic transformation pathways. It highlights the potential for structural modifications to anthocyanins during absorption and metabolism, a factor relevant to the bioavailability and bioactivity of Pelargonidin-3-glucoside and other anthocyanins. []

Pelargonidin-3-glucoside-succinate

  • Relevance: This compound is an acylated derivative of Pelargonidin-3-glucoside, with a succinic acid moiety attached to the glucose unit. Acylation can increase the stability and alter the color characteristics of anthocyanins, impacting their overall contribution to fruit quality. []

Cyanidin-3-(6-O-malonyl)-glucoside

  • Relevance: Similar to Pelargonidin-3-glucoside, this compound is an acylated anthocyanin, highlighting the prevalence of acylation in enhancing anthocyanin stability. Although they differ in the specific anthocyanidin core and acylating group, both compounds showcase the structural diversity and potential impact of acylation on anthocyanin properties. []

Pelargonidin-3-(6-O-malonoyl)-glucoside

    Cyanidin-3-rutinoside

    • Relevance: This compound shares structural similarities with both Pelargonidin-3-glucoside and Pelargonidin-3-rutinoside. While having the same sugar unit (rutinose) as Pelargonidin-3-rutinoside, it possesses a cyanidin core like Cyanidin-3-glucoside. The presence of these related anthocyanins in the same plant sources underscores the complex interplay between anthocyanin structure, color, and potential bioactivity. [, , , ]

    Pelargonidin-3-acetylglucoside

    • Relevance: This compound is another acylated derivative of Pelargonidin-3-glucoside, further emphasizing the importance of acylation in influencing anthocyanin characteristics. []

    Delphinidin-3-glucoside

      Malvidin-3-glucoside

        Cyanidin-3,5-diglucoside chloride

        • Relevance: This compound exemplifies the diversity of anthocyanin structures found in plants. Although it differs from Pelargonidin-3-glucoside in its anthocyanidin core and having two glucose units, their co-occurrence in plants highlights the broad range of anthocyanin structures contributing to color and potential health benefits. [, ]
        • Relevance: This compound shares the same anthocyanidin core (pelargonidin) as Pelargonidin-3-glucoside but possesses two glucose units attached to its structure. Despite this difference, their shared core structure highlights the structural diversity within the pelargonidin-based anthocyanins and their potential contribution to the overall color and bioactivity of plant-based foods. []

        Catechin

        • Relevance: While not structurally identical to Pelargonidin-3-glucoside, Catechin belongs to the broader flavonoid family, highlighting the diverse range of phenolic compounds present in fruits and vegetables. [, ]

        Quercetin-3-galactoside

        • Relevance: Though structurally distinct from Pelargonidin-3-glucoside, Quercetin-3-galactoside emphasizes the diversity of flavonoids contributing to the antioxidant activity of fruits and vegetables. [, ]

        Ellagic acid

        • Relevance: Although structurally different from Pelargonidin-3-glucoside, Ellagic acid highlights the presence of other phenolic compounds with significant antioxidant activity in fruits and vegetables. [, , ]

        Cyanidin-3-glucoside-vinylguaiacol

        • Relevance: This compound demonstrates the potential for Pelargonidin-3-glucoside and other anthocyanins to react with phenolic compounds like ferulic acid, leading to the formation of more stable pigments. []

        Pelargonidin-3-glucoside-vinylguaiacol

        • Relevance: This compound is a direct derivative of Pelargonidin-3-glucoside, formed through its reaction with a phenolic compound. This reaction highlights the potential for Pelargonidin-3-glucoside to undergo structural modifications that can impact its color stability and other properties. []

        Peonidin-3-glucoside-vinylguaiacol

        • Relevance: Similar to the formation of Pelargonidin-3-glucoside-vinylguaiacol, this compound demonstrates the potential for anthocyanins like Peonidin-3-glucoside, structurally similar to Pelargonidin-3-glucoside, to react with phenolic compounds and form more stable pigments with potentially altered color characteristics. []

        Properties

        CAS Number

        18466-51-8

        Product Name

        Pelargonidin 3-glucoside

        IUPAC Name

        (2S,3R,4S,5S,6R)-2-[5,7-dihydroxy-2-(4-hydroxyphenyl)chromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;chloride

        Molecular Formula

        C21H21ClO10

        Molecular Weight

        468.8 g/mol

        InChI

        InChI=1S/C21H20O10.ClH/c22-8-16-17(26)18(27)19(28)21(31-16)30-15-7-12-13(25)5-11(24)6-14(12)29-20(15)9-1-3-10(23)4-2-9;/h1-7,16-19,21-22,26-28H,8H2,(H2-,23,24,25);1H/t16-,17-,18+,19-,21-;/m1./s1

        InChI Key

        CAHGSEFWVUVGGL-UBNZBFALSA-N

        SMILES

        C1=CC(=CC=C1C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)O)O)O)O.[Cl-]

        Synonyms

        callistephin
        pelargonidin 3-glucoside
        pelargonidin-3-glucopyranoside
        pelargonidin-3-glucoside

        Canonical SMILES

        C1=CC(=CC=C1C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)O)O)O)O.[Cl-]

        Isomeric SMILES

        C1=CC(=CC=C1C2=[O+]C3=CC(=CC(=C3C=C2O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O.[Cl-]

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